An In-Depth Technical Guide to 6-Amino-1,3-Benzothiazole Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Amino-1,3-Benzothiazole Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 6-amino-1,3-benzothiazole hydrochloride, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identifiers, physicochemical properties, synthesis methodologies, analytical characterization, and its burgeoning applications, particularly in the realm of oncology and kinase inhibition.
Core Identifiers and Chemical Structure
Navigating the chemical literature and supplier databases for a specific compound requires a clear understanding of its various identifiers. For 6-amino-1,3-benzothiazole hydrochloride, it is crucial to distinguish it from its free base and other isomers.
While a dedicated CAS number for 6-amino-1,3-benzothiazole hydrochloride is not consistently reported in major chemical databases, the free base, 6-amino-1,3-benzothiazole , is well-documented under CAS Number 533-30-2 [1][2][3][4][5]. The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid. For the purpose of this guide, properties and data will primarily reference the free base, with inferences made for the hydrochloride salt where appropriate. It is imperative for researchers to verify the specific form of the compound they are using.
Another closely related compound, 2-aminobenzothiazole hydrochloride , has the CAS Number 94787-08-3 [6][7][8]. Due to the isomeric similarity, researchers should exercise caution in sourcing and data interpretation.
Table 1: Core Identifiers for 6-Amino-1,3-Benzothiazole and its Hydrochloride Salt
| Identifier | Value | Source(s) |
| Chemical Name | 6-amino-1,3-benzothiazole hydrochloride | N/A |
| Synonyms | 1,3-Benzothiazol-6-amine hydrochloride | N/A |
| Free Base CAS No. | 533-30-2 | [1] |
| Free Base PubChem CID | 68288 | [1] |
| Free Base IUPAC Name | 1,3-benzothiazol-6-amine | [1] |
| Molecular Formula (HCl Salt) | C₇H₇ClN₂S | [7] |
| Molecular Weight (HCl Salt) | 186.66 g/mol | [7] |
| Molecular Formula (Free Base) | C₇H₆N₂S | [1] |
| Molecular Weight (Free Base) | 150.20 g/mol | [1] |
| InChI (Free Base) | InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | [1] |
| SMILES (Free Base) | C1=CC2=C(C=C1N)SC=N2 | [1] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its handling, formulation, and biological activity. The data presented below is for the free base, 6-amino-1,3-benzothiazole. The hydrochloride salt is expected to have a higher melting point and greater solubility in aqueous solutions due to its ionic nature.
Table 2: Physicochemical Properties of 6-Amino-1,3-Benzothiazole
| Property | Value | Source(s) |
| Appearance | White to Almost white powder to crystal | [8] |
| Melting Point | 83-90 °C | [5] |
| Purity | >98.0% (TLC)(HPLC) | [8] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Characterization
The synthesis of 6-amino-1,3-benzothiazole and its subsequent conversion to the hydrochloride salt can be achieved through established synthetic routes for benzothiazole derivatives. A common and effective method involves the cyclization of a substituted aniline.
General Synthesis Workflow
The synthesis of 6-amino-1,3-benzothiazole hydrochloride typically follows a two-step process: the formation of the benzothiazole ring system, followed by the formation of the hydrochloride salt. One prevalent method for creating the benzothiazole core is the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine[9].
Figure 1: General workflow for the synthesis of 6-amino-1,3-benzothiazole hydrochloride.
Detailed Experimental Protocol: Synthesis of 6-Amino-1,3-benzothiazole
This protocol is adapted from established methods for the synthesis of substituted aminobenzothiazoles[9][10].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenylenediamine and ammonium thiocyanate in glacial acetic acid.
-
Cooling: Cool the mixture in an ice bath to maintain a low temperature.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled and stirred reaction mixture. The temperature should be carefully controlled during this exothermic step.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours, followed by stirring at room temperature to ensure the completion of the reaction.
-
Isolation of the Free Base: The reaction mixture is then worked up by pouring it into water and neutralizing it with a base, such as ammonium hydroxide, to precipitate the 6-amino-1,3-benzothiazole free base.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Preparation of the Hydrochloride Salt
To prepare the hydrochloride salt, the purified 6-amino-1,3-benzothiazole free base is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting precipitate of 6-amino-1,3-benzothiazole hydrochloride is then collected by filtration, washed with a cold solvent, and dried.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized compound are critical. The following analytical techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons. For 6-amino-1,3-benzothiazole, the aromatic protons and the amine protons will show characteristic signals[11].
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the N-H stretching of the amine, C=N stretching of the thiazole ring, and aromatic C-H stretching are expected[12][13].
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.
Applications in Drug Development and Research
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs[4][14]. 6-Amino-1,3-benzothiazole hydrochloride serves as a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications.
Anticancer Activity
A significant body of research highlights the potential of benzothiazole derivatives as anticancer agents[14][15][16][17][18]. These compounds have been shown to exert their effects through various mechanisms of action.
Figure 2: Potential mechanisms of anticancer activity of 6-aminobenzothiazole derivatives.
Kinase Inhibition
Many benzothiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and other diseases[19][20][21][22]. The 6-amino group of the title compound provides a key point for chemical modification to develop selective kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 6-amino-1,3-benzothiazole derivatives against a target kinase.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of 6-amino-1,3-benzothiazole hydrochloride) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.
-
Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or by detecting the amount of ADP produced using a commercial kit.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%).
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-amino-1,3-benzothiazole hydrochloride and its derivatives. The following information is based on safety data for closely related compounds[6][23].
-
Hazard Identification: The compound is likely to be an irritant to the skin and eyes. It may also be harmful if swallowed or inhaled[6].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid direct contact with the skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
Conclusion
6-Amino-1,3-benzothiazole hydrochloride is a valuable heterocyclic building block with significant potential in drug discovery and development. Its versatile scaffold allows for the synthesis of a diverse library of compounds with a wide range of biological activities, most notably as anticancer agents and kinase inhibitors. This guide has provided a detailed overview of its identifiers, properties, synthesis, and applications, along with practical experimental protocols and safety information. As research in this area continues, the importance of 6-amino-1,3-benzothiazole and its derivatives in medicinal chemistry is poised to grow.
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